

ATTO 647: A Comprehensive Technical Guide for Advanced Biological Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 647**

Cat. No.: **B15554283**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

ATTO 647 is a fluorescent dye belonging to the new generation of labels for the red spectral region, widely recognized for its exceptional performance in a variety of biological imaging applications.^{[1][2]} Its characteristic features include strong absorption, high fluorescence quantum yield, and remarkable photostability, making it an invaluable tool for life science research.^{[1][2]} This technical guide provides an in-depth overview of **ATTO 647**, its mechanism of action in biological imaging, detailed experimental protocols, and its application in super-resolution microscopy.

Core Principles and Photophysical Properties

ATTO 647 is a zwitterionic dye with a net electrical charge of zero, which contributes to its good water solubility and minimal interaction with cellular components.^{[1][2]} The fluorescence of **ATTO 647** is most efficiently excited in the range of 615 - 660 nm, making it compatible with common laser lines such as the 633 nm He:Ne laser, the 647 nm line of the Krypton-Ion laser, or a 650 nm diode laser.^[3] A closely related derivative, **ATTO 647N**, is a cationic dye that carries a net electrical charge of +1 after coupling to a substrate. **ATTO 647N** exhibits strong absorption, excellent fluorescence quantum yield, high photostability, and excellent ozone resistance. Both dyes are generally stable at physiological pH, although **ATTO 647** can slowly degrade at a pH above 8.^{[1][2]}

The key photophysical properties of **ATTO 647** and **ATTO 647N** are summarized in the table below, providing a quantitative basis for experimental design and comparison with other

fluorophores.

Property	ATTO 647	ATTO 647N
Excitation Maximum (λ_{abs})	645 - 647 nm[4][5]	646 nm
Emission Maximum (λ_{fl})	666 - 669 nm[4][5]	664 nm
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$ [3][6]	$1.5 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$ [7]
Fluorescence Quantum Yield (η_{fl})	20%[3][6]	65%
Fluorescence Lifetime (τ_{fl})	2.4 ns[3][6]	3.5 ns
Molecular Weight (g/mol)	~731 - 811 (depending on reactive group)[4][6]	~843 - 868 (depending on reactive group)[7]

Mechanism of Action in Biological Imaging

The fundamental principle behind the utility of **ATTO 647** in biological imaging is its ability to be covalently attached to biomolecules of interest, such as proteins (e.g., antibodies), peptides, or nucleic acids.[8] Once conjugated, the high fluorescence quantum yield and photostability of **ATTO 647** allow for the sensitive and robust detection and localization of these target molecules within complex biological samples. The long signal lifetime of ATTO dyes (0.6–4.1 ns) can also be utilized in time-gated detection systems to reduce background autofluorescence and scattering, thereby enhancing sensitivity.[9]

Labeling Chemistries

ATTO 647 is commercially available with different reactive moieties to facilitate covalent labeling of various functional groups on biomolecules. The two most common forms are NHS esters and maleimides.

- **ATTO 647** NHS ester: This derivative reacts with primary amino groups (-NH₂), such as the ε-amino group of lysine residues in proteins or amino-modified oligonucleotides.[7][8] The optimal pH for this reaction is between 8.0 and 9.0.[7]

- **ATTO 647 Maleimide:** This derivative specifically reacts with free thiol or sulfhydryl groups (-SH), such as those found in cysteine residues of proteins.[10] The optimal pH for this reaction is between 7.0 and 7.5.[11]

The choice of labeling chemistry depends on the available functional groups on the target biomolecule and the desired specificity of labeling.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful biological imaging experiments. Below are generalized yet detailed methodologies for labeling proteins with **ATTO 647 NHS ester** and maleimide.

Protein Labeling with ATTO 647 NHS Ester

This protocol is designed for labeling proteins with primary amine groups.

Materials:

- Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
- **ATTO 647 NHS ester**
- Anhydrous, amine-free DMSO or DMF
- Sodium bicarbonate buffer (1 M, pH 8.3-9.0)
- Gel filtration column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Protein Preparation: Ensure the protein solution is free of any amine-containing substances like Tris or glycine.[12] If necessary, dialyze the protein against PBS. The recommended protein concentration is 2-10 mg/mL to maintain labeling efficiency.[10]

- Dye Preparation: Immediately before use, dissolve the **ATTO 647** NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[\[13\]](#)
- pH Adjustment: Adjust the pH of the protein solution to 8.3-9.0 by adding the 1 M sodium bicarbonate buffer.[\[7\]](#)
- Conjugation Reaction: Add the dissolved **ATTO 647** NHS ester to the protein solution while gently vortexing. A molar ratio of 10:1 (dye:protein) is a common starting point for antibodies. [\[13\]](#)
- Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes with continuous stirring or rotation, protected from light.[\[12\]](#)
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.[\[6\]](#) The first colored band to elute is the labeled protein.
- Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 647 nm (for **ATTO 647**). For most antibodies, a DOL of 2-10 is optimal.[\[10\]](#)
- Storage: Store the purified conjugate at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage, protected from light.[\[7\]](#)[\[14\]](#)

Protein Labeling with **ATTO 647** Maleimide

This protocol is for labeling proteins with free thiol groups.

Materials:

- Protein of interest (containing free thiols)
- **ATTO 647** maleimide
- Anhydrous, amine-free DMSO
- Reaction buffer (e.g., PBS, MES, or HEPES, pH 7.0-7.5)[\[11\]](#)

- Reducing agent (e.g., DTT or TCEP), if necessary
- Gel filtration column (e.g., Sephadex G-25)

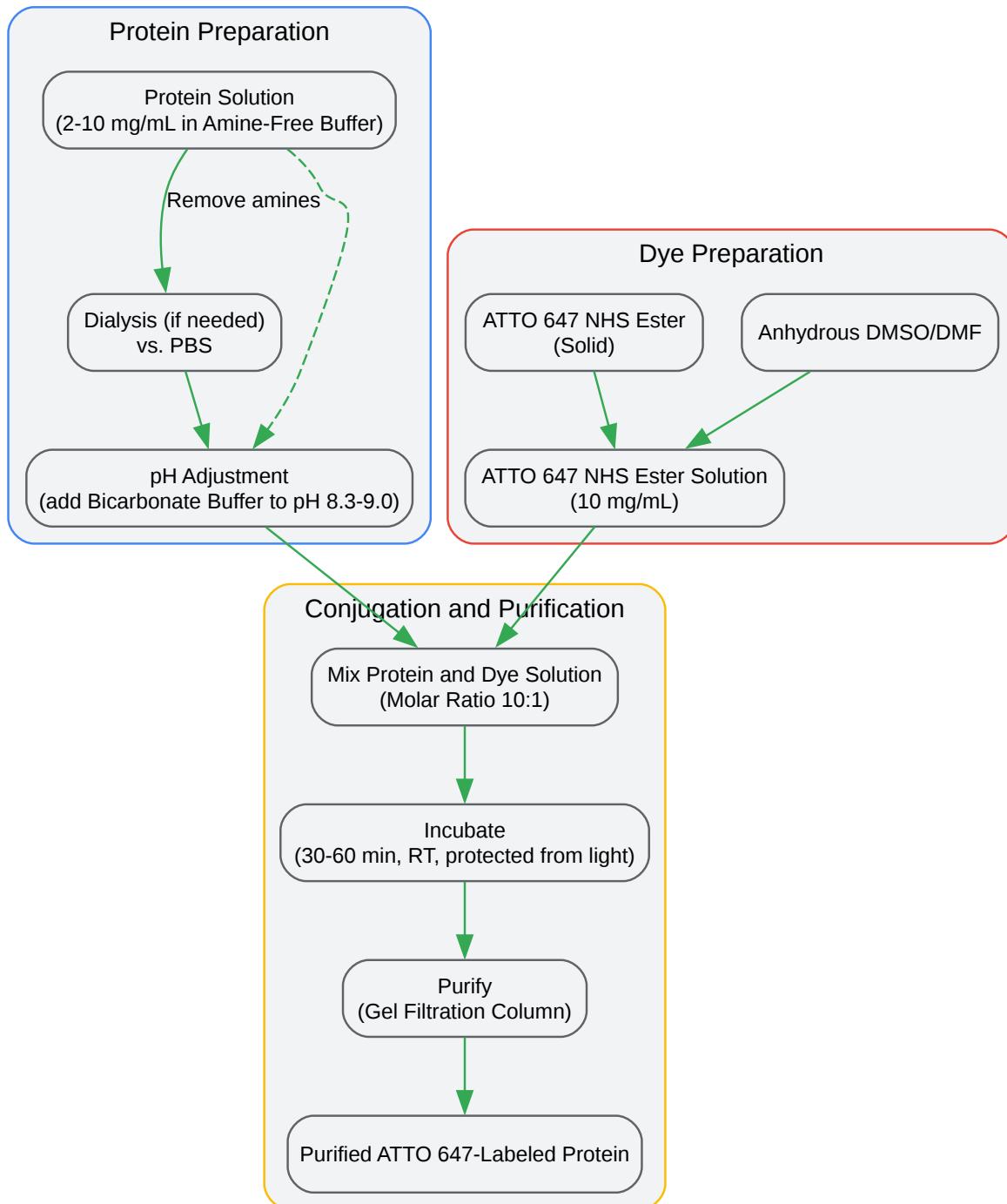
Procedure:

- Protein Preparation: Dissolve the protein in a suitable buffer at pH 7.0-7.5.[11] If the protein contains disulfide bonds that need to be labeled, they must first be reduced to free thiols using a reducing agent like DTT or TCEP.[15] If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide dye.[15]
- Dye Preparation: Prepare a 10 mM stock solution of **ATTO 647** maleimide in anhydrous DMSO immediately before use.[10]
- Conjugation Reaction: Add a 10-20 fold molar excess of the **ATTO 647** maleimide solution to the protein solution with gentle stirring.
- Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Stopping the Reaction (Optional): The reaction can be stopped by adding a free thiol-containing reagent like glutathione or β -mercaptoethanol to quench the unreacted maleimide.[11]
- Purification: Purify the conjugate using a gel filtration column as described for the NHS ester labeling.[7]
- Determination of Degree of Labeling (DOL): Calculate the DOL spectrophotometrically as described above.
- Storage: Store the conjugate under the same conditions as the unlabeled protein, protected from light.[7]

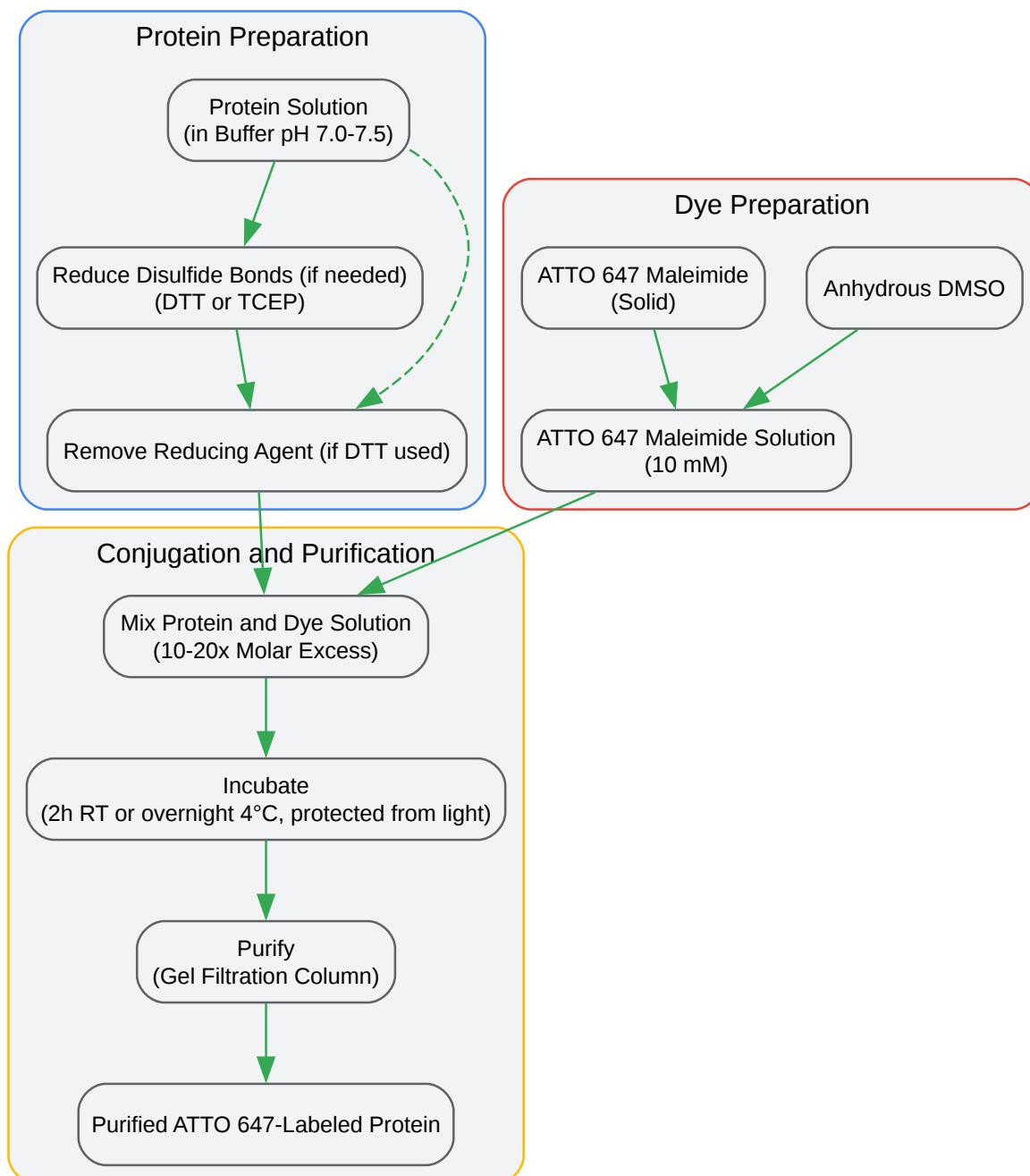
ATTO 647 in Super-Resolution Microscopy

ATTO 647 and its derivatives are particularly well-suited for super-resolution microscopy techniques that overcome the diffraction limit of light, enabling imaging at the nanoscale.

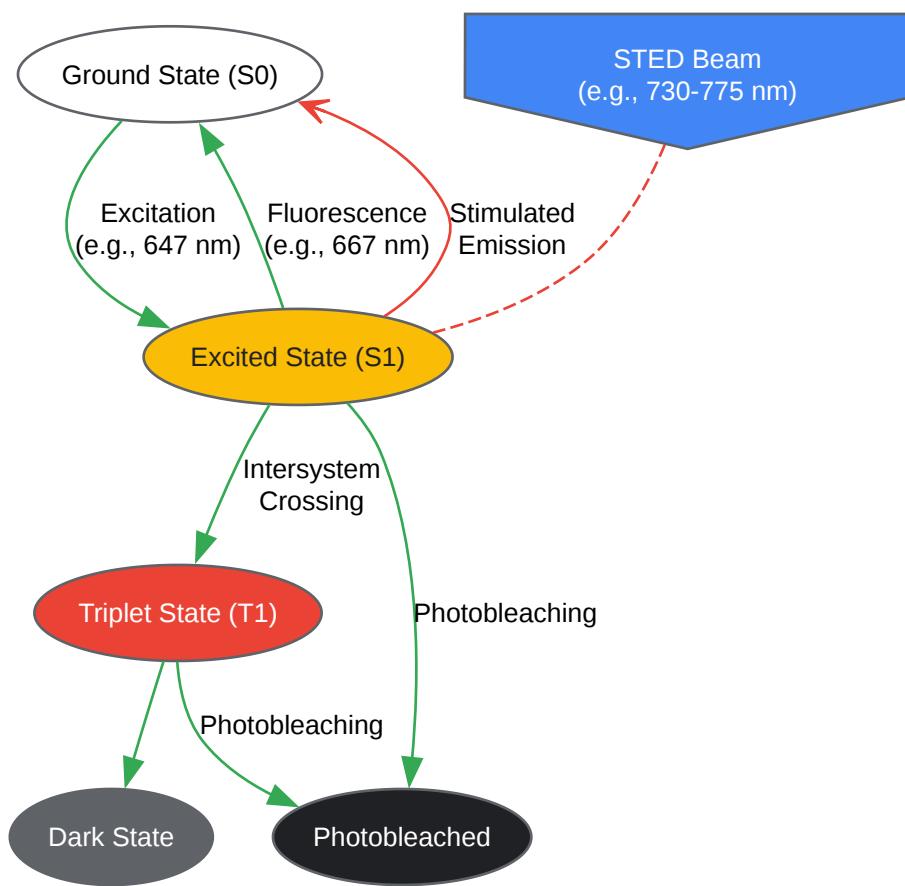
Stimulated Emission Depletion (STED) Microscopy


STED microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a second, donut-shaped laser beam (the STED beam). This effectively narrows the area from which fluorescence is detected. **ATTO 647N** is an excellent dye for STED microscopy due to its high photostability and brightness, which allows it to withstand the high laser intensities required for efficient stimulated emission.[16][17] The optimal STED wavelength for **ATTO 647N** is typically in the range of 730-775 nm.[18][19] Researchers have demonstrated that using STED wavelengths closer to the emission maximum of ATTO-647N can decrease the required STED laser intensity to achieve a certain resolution.[18]

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)


PALM and STORM are single-molecule localization microscopy (SMLM) techniques that rely on the stochastic activation and subsequent bleaching of individual fluorophores. By precisely localizing each molecule over thousands of frames, a super-resolved image is reconstructed. **ATTO 647** has been used in STORM imaging.[20][21] The photoswitching properties of certain cyanine dyes, to which the ATTO family is related, allow them to be reversibly or irreversibly switched between a fluorescent "on" state and a dark "off" state, a prerequisite for SMLM.[21]

Visualizing the Workflow


To better illustrate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the labeling and imaging workflows.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with **ATTO 647** NHS ester.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling proteins with **ATTO 647** maleimide.

[Click to download full resolution via product page](#)

Caption: Jablonski diagram illustrating the principle of STED microscopy with **ATTO 647**.

In conclusion, **ATTO 647** and its derivatives are powerful and versatile tools for modern biological imaging. Their superior photophysical properties, coupled with straightforward and robust labeling chemistries, make them ideal candidates for a wide range of applications, from standard fluorescence microscopy to cutting-edge super-resolution techniques. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively harness the capabilities of **ATTO 647** in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATTO 647 | Products | Leica Microsystems [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. Spectrum [Atto 647] | AAT Bioquest [aatbio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. spectra.arizona.edu [spectra.arizona.edu]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. blog.biosearchtech.com [blog.biosearchtech.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Atto 647N Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. biorxiv.org [biorxiv.org]
- 17. uol.de [uol.de]
- 18. OPG [opg.optica.org]
- 19. docs.research.missouri.edu [docs.research.missouri.edu]
- 20. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. FAB Lab - STORM / PALM [cup.uni-muenchen.de]
- To cite this document: BenchChem. [ATTO 647: A Comprehensive Technical Guide for Advanced Biological Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554283#how-does-atto-647-work-in-biological-imaging>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com